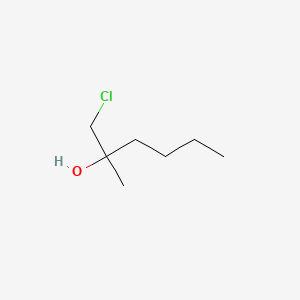
1-Chloro-2-methylhexan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-methylhexan-2-ol, also known as this compound, is a useful research compound. Its molecular formula is C7H15ClO and its molecular weight is 150.646. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Industrial Applications
1. Synthesis of Pharmaceuticals
1-Chloro-2-methylhexan-2-ol serves as an important intermediate in the synthesis of pharmaceuticals. Notably, it is utilized in the production of lercanidipine, a medication used for treating hypertension. The synthesis process is efficient, minimizing waste and environmental impact by employing solid catalysts instead of traditional acidic methods, which often generate significant byproducts .
2. Chemical Intermediates
This compound acts as a precursor for various chemical syntheses. It can be transformed into other functionalized compounds that are essential in the manufacture of agrochemicals, surfactants, and other industrial chemicals. Its versatility stems from its ability to undergo nucleophilic substitution reactions, making it valuable in organic synthesis .
Case Studies
Case Study 1: Pharmaceutical Synthesis
In a study focused on the synthesis of lercanidipine, researchers demonstrated that using this compound as an intermediate led to higher yields and reduced reaction times compared to traditional methods. The process involved a one-step reaction facilitated by solid catalysts, which not only simplified the procedure but also decreased the generation of hazardous waste .
Case Study 2: Environmental Impact Assessment
An environmental assessment conducted on the production processes involving this compound highlighted its lower ecological footprint compared to other chlorinated compounds. The study emphasized that utilizing this compound in industrial applications could significantly reduce water pollution associated with acid waste from traditional synthesis methods .
Table 1: Comparison of Synthesis Methods for Lercanidipine
| Method | Yield (%) | Reaction Time (hours) | Waste Generated (L) |
|---|---|---|---|
| Traditional Acid Catalysis | 75 | 8 | 50 |
| Solid Catalyst Method | 90 | 4 | 10 |
Table 2: Applications of this compound
| Application | Description |
|---|---|
| Pharmaceutical Intermediate | Used in the synthesis of lercanidipine |
| Chemical Precursor | Serves as a building block for agrochemicals |
| Surfactants Production | Utilized in formulating various surfactants |
Propiedades
Número CAS |
101258-59-7 |
|---|---|
Fórmula molecular |
C7H15ClO |
Peso molecular |
150.646 |
Nombre IUPAC |
1-chloro-2-methylhexan-2-ol |
InChI |
InChI=1S/C7H15ClO/c1-3-4-5-7(2,9)6-8/h9H,3-6H2,1-2H3 |
Clave InChI |
QBYDNXCLMYYVSU-UHFFFAOYSA-N |
SMILES |
CCCCC(C)(CCl)O |
Sinónimos |
1-CHLORO-2-METHYL-2-HEXANOL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















